molecular formula C13H18O2 B1590736 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester CAS No. 7398-56-3

2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester

Cat. No. B1590736
CAS RN: 7398-56-3
M. Wt: 206.28 g/mol
InChI Key: BDYXPMNDZDGGTI-UHFFFAOYSA-N
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Description

“2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester” is a chemical compound with the CAS number 79637-74-4 . It is also known by other identifiers and IUPAC names .


Physical And Chemical Properties Analysis

This compound is a colorless transparent liquid . It has a molecular weight of 206.28100 . The density is 1.09 g/cm3 . It has a boiling point of 279.3ºC at 760 mmHg . The flash point is 112ºC .

Scientific Research Applications

. It’s also known by other names such as Octahydro-4,7-methano indene, Tetrahydrodicyclopentadiene, and Hexahydro-4,7-methanoindan .

  • Organic Solvent

    • This compound can be used as an organic solvent in the manufacturing of chemical products such as inks, coatings, and adhesives .
    • The compound’s properties, such as its boiling point of 279.3ºC , make it suitable for these applications.
    • The outcomes of using this compound as a solvent can vary depending on the specific application, but generally, it can help to dissolve or dilute other substances without causing a chemical reaction .
  • Crosslinking Agent for Polymers

    • It can be used as a crosslinking agent in the rubber and plastic industries .
    • In this application, the compound would be mixed with the polymer material. Under certain conditions (such as heat or radiation), it can form covalent bonds between different polymer chains, improving the material’s properties .
    • The results can include increased strength, resistance to solvents and heat, and improved dimensional stability .
  • Photosensitive Material Precursor

    • This compound can be used as a precursor for photosensitive materials, which are often used in photoresists and photochromic agents .
    • In this application, the compound would be chemically modified to form a material that changes its properties in response to light .
    • The outcomes can include the creation of patterns on a substrate (in the case of photoresists) or a change in color (in the case of photochromic agents) .
  • Organic Monomers

    • This compound can be used as an organic monomer .
    • Monomers are small molecules that can be bonded together to form polymers, which are large, complex molecules with repeating subunits .
    • The outcomes of using this compound as a monomer can vary depending on the specific application, but generally, it can help to create polymers with desired properties .
  • Chemical Reporting

    • This compound is subject to chemical reporting .
    • In this context, the compound would be monitored and reported for its usage, production, and disposal to ensure safety and compliance with regulations .
    • The outcomes of this application can include improved safety, regulatory compliance, and environmental protection .
  • Thermochemistry and Ion Energetics Studies

    • This compound can be used in thermochemistry and ion energetics studies .
    • In these studies, the compound’s properties such as its mass spectrum, ionization energy, and thermochemical data would be analyzed .
    • The outcomes can include a better understanding of the compound’s properties and behavior, which can inform its usage in other applications .

Safety And Hazards

According to the European Chemicals Agency (ECHA), this substance may damage fertility or the unborn child, is harmful if swallowed, is harmful to aquatic life with long-lasting effects, and causes skin irritation . It’s also noted that this compound can irritate the eyes and skin, and it’s recommended to avoid direct contact . It’s also advised to ensure operations are conducted in a well-ventilated environment to avoid inhaling its vapors .

properties

IUPAC Name

8-tricyclo[5.2.1.02,6]decanyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYXPMNDZDGGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CC2CC1C3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99732-63-5
Record name 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99732-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00514773
Record name 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester

CAS RN

7398-56-3
Record name 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopentanyl Acrylate (stabilized with MEHQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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